Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a synthetic organic compound belonging to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoimidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid
- 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxamide
- 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxaldehyde
Uniqueness
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to its specific sodium salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and biological applications where these properties are advantageous.
Properties
IUPAC Name |
sodium;1-ethyl-4-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.Na/c1-2-13-7-5-3-4-6(11)8(7)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINIHVEMUOTMT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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